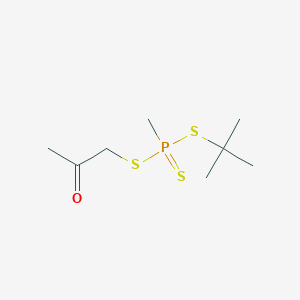
tert-Butyl 2-oxopropyl methylphosphonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-oxopropyl methylphosphonotrithioate is a chemical compound with the molecular formula C8H17OPS3 It is known for its unique structure, which includes a tert-butyl group, an oxopropyl group, and a methylphosphonotrithioate moiety
Preparation Methods
The synthesis of tert-Butyl 2-oxopropyl methylphosphonotrithioate typically involves the reaction of tert-butyl alcohol with methylphosphonotrithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-oxopropyl methylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonotrithioate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or oxopropyl groups are replaced by other nucleophiles.
Scientific Research Applications
tert-Butyl 2-oxopropyl methylphosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonotrithioate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxopropyl methylphosphonotrithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include phosphorylation and thiolation reactions, which can modulate cellular processes .
Comparison with Similar Compounds
tert-Butyl 2-oxopropyl methylphosphonotrithioate can be compared with other similar compounds such as tert-butyl methylphosphonothioate and tert-butyl methylphosphonodithioate. These compounds share similar structural features but differ in the number of sulfur atoms and their reactivity. The unique combination of tert-butyl and oxopropyl groups in this compound distinguishes it from its analogs and contributes to its specific chemical properties .
Properties
CAS No. |
112005-85-3 |
|---|---|
Molecular Formula |
C8H17OPS3 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[tert-butylsulfanyl(methyl)phosphinothioyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C8H17OPS3/c1-7(9)6-12-10(5,11)13-8(2,3)4/h6H2,1-5H3 |
InChI Key |
NKDRFOSZDYBLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSP(=S)(C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















